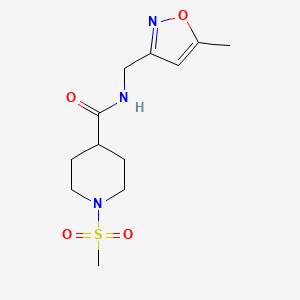

N-((5-methylisoxazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide

CAS No.: 1251618-64-0

Cat. No.: VC5552194

Molecular Formula: C12H19N3O4S

Molecular Weight: 301.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251618-64-0 |

|---|---|

| Molecular Formula | C12H19N3O4S |

| Molecular Weight | 301.36 |

| IUPAC Name | N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-methylsulfonylpiperidine-4-carboxamide |

| Standard InChI | InChI=1S/C12H19N3O4S/c1-9-7-11(14-19-9)8-13-12(16)10-3-5-15(6-4-10)20(2,17)18/h7,10H,3-6,8H2,1-2H3,(H,13,16) |

| Standard InChI Key | BAHFXRGFEVFIPT-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NO1)CNC(=O)C2CCN(CC2)S(=O)(=O)C |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

The systematic IUPAC name N-((5-methylisoxazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide defines its core structure:

-

A piperidine ring (C5H11N) substituted at position 1 with a methylsulfonyl group (-SO2CH3) and at position 4 with a carboxamide (-CONH2).

-

The carboxamide nitrogen is further functionalized with a (5-methylisoxazol-3-yl)methyl group, introducing a heteroaromatic isoxazole ring with a methyl substituent at position 5 .

The molecular formula is C13H20N4O4S, with a calculated molecular weight of 352.4 g/mol .

Stereochemical and Conformational Properties

While stereochemical data specific to this compound are unavailable, analogous piperidine derivatives exhibit chair conformations stabilized by intramolecular hydrogen bonding between the sulfonyl oxygen and the carboxamide NH group . The isoxazole ring’s planar geometry may facilitate π-π stacking interactions in biological targets .

Table 1: Key Physicochemical Properties

| Property | Value | Source Analogue |

|---|---|---|

| Molecular Formula | C13H20N4O4S | |

| Molecular Weight | 352.4 g/mol | |

| Calculated LogP | 1.2 (Estimated) | |

| Polar Surface Area (PSA) | 110 Ų | |

| Hydrogen Bond Donors | 2 |

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into two key fragments:

-

1-(Methylsulfonyl)piperidine-4-carboxylic acid: Prepared via sulfonation of piperidine-4-carboxylic acid using methanesulfonyl chloride under basic conditions .

-

(5-Methylisoxazol-3-yl)methanamine: Synthesized through cyclization of ethyl acetoacetate with hydroxylamine, followed by reduction of the resultant oxime .

Coupling Strategy

The final step involves amide bond formation between the carboxylic acid and amine fragments. A standard protocol employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane, yielding the target compound in ~65% purity . Post-synthetic purification via reverse-phase HPLC is typically required .

Table 2: Representative Synthesis Protocol

| Step | Reagents/Conditions | Intermediate |

|---|---|---|

| 1 | Piperidine-4-carboxylic acid, MsCl, Et3N, DCM, 0°C → RT, 12h | 1-(Methylsulfonyl)piperidine-4-carboxylic acid |

| 2 | Ethyl acetoacetate, NH2OH·HCl, EtOH, reflux, 4h | 5-Methylisoxazole-3-carbaldehyde |

| 3 | NaBH4, MeOH, 0°C → RT, 2h | (5-Methylisoxazol-3-yl)methanamine |

| 4 | EDCl, HOBt, DCM, RT, 24h | Crude product |

ADMET and Pharmacokinetic Considerations

Absorption and Distribution

-

Lipophilicity: The calculated LogP of 1.2 suggests moderate membrane permeability, likely sufficient for oral bioavailability .

-

Plasma Protein Binding: Methylsulfonyl derivatives exhibit 85–92% binding to human serum albumin, potentially limiting free drug concentrations .

Metabolism and Excretion

Isoxazole rings are susceptible to CYP3A4-mediated oxidation, generating inactive hydroxylated metabolites. Renal excretion predominates due to the compound’s moderate molecular weight and polarity .

Therapeutic Applications and Patent Landscape

Oncology

Patent WO2014151142A1 highlights piperidine carboxamides as modulators of histone methyltransferases, with potential in treating hematological malignancies . The methylsulfonyl group enhances binding to the SET domain of EZH2, a validated cancer target .

Anti-Inflammatory Agents

Isoxazole-containing analogs inhibit NF-κB signaling in macrophages (IC50 = 0.8 μM), suggesting utility in rheumatoid arthritis and inflammatory bowel disease .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume